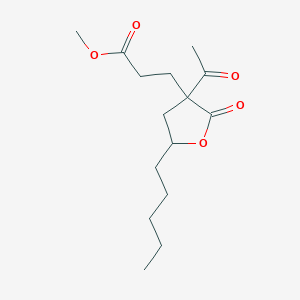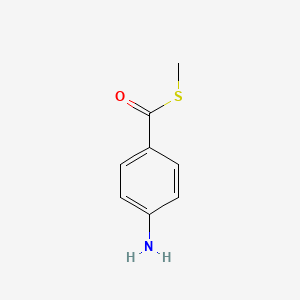![molecular formula C14H21ClN2 B14330259 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine CAS No. 103770-17-8](/img/structure/B14330259.png)
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. Piperazines are cyclic amines that have been widely studied due to their presence in various biologically active molecules.
準備方法
The synthesis of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2-methylphenyl)methylpiperazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding ethyl derivative.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules in organic synthesis.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with DNA replication .
類似化合物との比較
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Lacks the methylphenyl group, making it less bulky and potentially less selective in its biological interactions.
4-[(2-Methylphenyl)methyl]piperazine: Lacks the chloroethyl group, which reduces its reactivity and potential for forming covalent bonds with biological targets.
特性
CAS番号 |
103770-17-8 |
|---|---|
分子式 |
C14H21ClN2 |
分子量 |
252.78 g/mol |
IUPAC名 |
1-(2-chloroethyl)-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H21ClN2/c1-13-4-2-3-5-14(13)12-17-10-8-16(7-6-15)9-11-17/h2-5H,6-12H2,1H3 |
InChIキー |
SFBSPUWSYACHTM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)

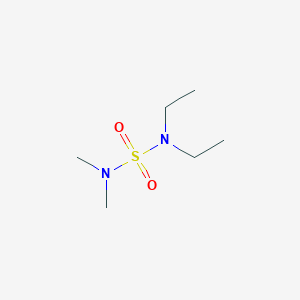
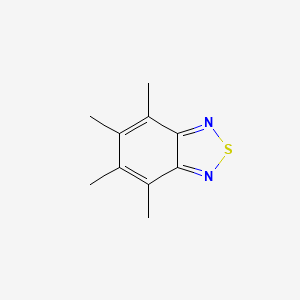
![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
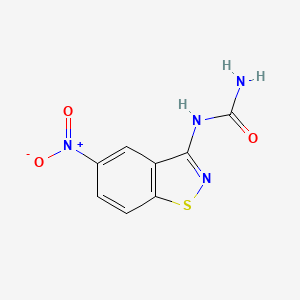
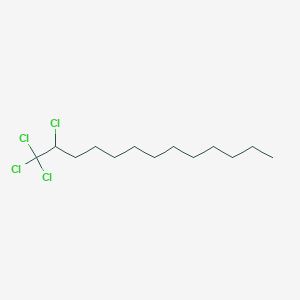
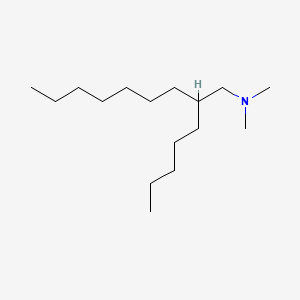
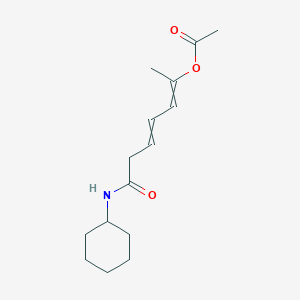
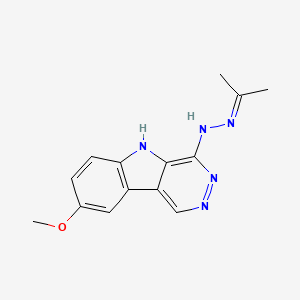
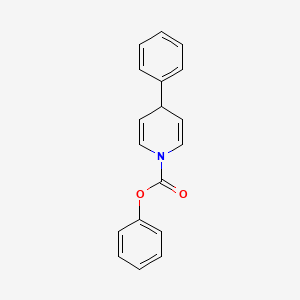
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
